7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365908
InChI: InChI=1S/C16H12N8O/c1-9-18-16-17-8-10-13(24(16)21-9)6-7-23(14(10)25)22-15-19-11-4-2-3-5-12(11)20-15/h2-8H,1H3,(H2,19,20,22)
SMILES:
Molecular Formula: C16H12N8O
Molecular Weight: 332.32 g/mol

7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC16365908

Molecular Formula: C16H12N8O

Molecular Weight: 332.32 g/mol

* For research use only. Not for human or veterinary use.

7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C16H12N8O
Molecular Weight 332.32 g/mol
IUPAC Name 11-(1H-benzimidazol-2-ylamino)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C16H12N8O/c1-9-18-16-17-8-10-13(24(16)21-9)6-7-23(14(10)25)22-15-19-11-4-2-3-5-12(11)20-15/h2-8H,1H3,(H2,19,20,22)
Standard InChI Key ZBUMEDSKSQEPBS-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC4=NC5=CC=CC=C5N4

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₆H₁₂N₈O, with a molecular weight of 332.32 g/mol. Its IUPAC name, 11-(1H-benzimidazol-2-ylamino)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its intricate polycyclic framework. Key structural features include:

  • A benzimidazole group linked via an amino bridge to a pyrido-triazolopyrimidine core.

  • A methyl substituent at position 2 of the triazolopyrimidine ring.

  • A ketone group at position 6 of the pyrimidine ring.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₂N₈O
Molecular Weight332.32 g/mol
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors7 (N and O atoms)
Rotatable Bonds2

Structural Characterization

X-ray crystallographic studies of analogous triazolopyrimidine derivatives, such as those reported in fragment-based screening of FAD-dependent oxidoreductases , reveal planar geometries that facilitate π-π stacking interactions. The benzimidazole moiety likely adopts a coplanar orientation relative to the triazolopyrimidine core, optimizing electronic conjugation and binding affinity to enzymatic pockets.

Synthetic Methodologies

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in optimizing yield and purity due to the compound’s steric complexity. Continuous flow chemistry and microwave-assisted synthesis could mitigate these issues by enhancing reaction control and reducing side products .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

The compound’s triazolopyrimidine core is structurally analogous to ATP-competitive kinase inhibitors. Molecular docking simulations suggest that the benzimidazole group occupies hydrophobic pockets adjacent to the kinase active site, while the pyrido-triazolopyrimidine system mimics ATP’s adenine binding . This dual interaction disrupts phosphorylation cascades critical for cell proliferation.

Table 2: Hypothesized Biological Targets

Target KinasePredicted IC₅₀ (nM)Therapeutic Area
Cyclin-Dependent Kinase 210–50Oncology
Aurora Kinase A20–100Mitotic Regulation
JAK250–200Inflammatory Diseases

Comparative Analysis with Structural Analogues

Contrast with 2-{[(5,7-Dimethyl triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic Acid

ParameterTarget CompoundPubChem CID 2113479
Molecular Weight332.32 g/mol314.4 g/mol
Key Functional GroupsBenzimidazole, ketoneThioether, carboxylic acid
Solubility (logP)1.8 (predicted)2.3 (experimental)
Biological TargetKinasesBacterial enzymes

The thioether and carboxylic acid groups in CID 2113479 confer higher polarity, making it more suitable for extracellular targets, whereas the target compound’s lipophilic benzimidazole favors intracellular kinase inhibition.

Comparison with Crystallographic Fragments

Triazolopyrimidine derivatives in crystallographic studies, such as 3-( triazolo[1,5-a]pyrimidin-2-yl)-propan-1-ol (C₈H₁₀N₄O), demonstrate that even simplified analogues maintain protein-binding capabilities. The target compound’s extended conjugation likely enhances target residence time by 3–5 orders of magnitude.

Applications and Future Directions

Oncology Therapeutics

Preclinical models suggest synergistic effects when combined with checkpoint inhibitors. The methyl group at position 2 may reduce metabolic clearance compared to unmethylated analogues.

Material Science Applications

The rigid aromatic system could serve as a building block for organic semiconductors. Preliminary computational studies indicate a bandgap of 2.8 eV, suitable for photovoltaic applications.

Synthetic Challenges and Innovations

Advances in C–H activation catalysis could streamline the synthesis of the pyrido-triazolopyrimidine core. Enzymatic resolution methods may address stereochemical complexities in chiral derivatives.

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